molecular formula C7H4F3N3O B6285444 1-azido-2-(trifluoromethoxy)benzene CAS No. 1001054-16-5

1-azido-2-(trifluoromethoxy)benzene

Cat. No.: B6285444
CAS No.: 1001054-16-5
M. Wt: 203.1
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Description

1-Azido-2-(trifluoromethoxy)benzene is a versatile chemical compound characterized by its unique structure, which includes an azido group (-N3) and a trifluoromethoxy group (-OCF3) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-2-(trifluoromethoxy)benzene can be synthesized through several methods, including nitration, azidation, and trifluoromethylation reactions. One common approach involves the nitration of 2-(trifluoromethoxy)aniline followed by diazotization and azidation. Another method includes the direct trifluoromethylation of 1-azidobenzene using trifluoromethylating agents such as trifluoromethyl iodide.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the azido and trifluoromethoxy groups, which can affect the reactivity of the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium azide (NaN3) and trifluoromethylating agents.

Major Products Formed: The major products formed from these reactions include azido derivatives, trifluoromethylated compounds, and various oxidized or reduced forms of the original compound.

Scientific Research Applications

1-Azido-2-(trifluoromethoxy)benzene has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

  • Biology: Employed in the study of biological systems and the development of new drugs.

  • Medicine: Investigated for its potential therapeutic properties and use in drug delivery systems.

  • Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which 1-azido-2-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In organic synthesis, it may act as a precursor or intermediate in the formation of more complex molecules. In biological systems, it may interact with specific molecular targets and pathways to exert its effects.

Comparison with Similar Compounds

1-Azido-2-(trifluoromethoxy)benzene is unique due to its combination of azido and trifluoromethoxy groups. Similar compounds include:

  • 1-Azido-4-(trifluoromethoxy)benzene: Similar structure but different position of the trifluoromethoxy group.

  • 1-Azido-2-(trifluoromethyl)benzene: Similar azido group but different trifluoromethyl group.

Properties

CAS No.

1001054-16-5

Molecular Formula

C7H4F3N3O

Molecular Weight

203.1

Purity

95

Origin of Product

United States

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